Chlorofluorometanesulfonyl chloride

Description

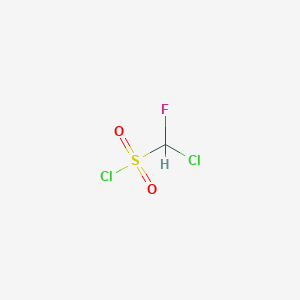

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro(fluoro)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2FO2S/c2-1(4)7(3,5)6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOVJPMKFAXRMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Chlorofluorometanesulfonyl Chloride and Analogous Fluorinated Sulfonyl Chlorides

Direct Halogenation and Chlorosulfonation Routes

Direct methods involving the introduction of both chlorine and a sulfonyl group are employed for the synthesis of halogenated sulfonyl chlorides. These routes often utilize fundamental starting materials and can proceed through radical-based mechanisms.

Synthesis via Formaldehyde, Hydrogen Sulfide, and Chlorine Reactants

A known method for producing the related compound, chloromethanesulfonyl chloride, involves the reaction of paraformaldehyde, concentrated aqueous hydrochloric acid, hydrogen sulfide, and chlorine. google.comgoogle.com This approach represents a direct pathway from simple precursors to the target sulfonyl chloride. While specific documentation for the direct synthesis of chlorofluoromethanesulfonyl chloride using this exact combination of reactants is not detailed, the methodology for its non-fluorinated analog establishes a precedent for building the chloromethanesulfonyl chloride backbone from basic chemical components.

Radical Pathways in Formation of Halogenated Sulfonyl Chlorides

Free-radical halogenation is a fundamental type of chemical reaction for introducing halogen atoms into alkanes and is typically initiated by UV light. wikipedia.org This process is integral to the industrial synthesis of compounds like chloroform (B151607) and dichloromethane (B109758). wikipedia.org The formation of alkanesulfonyl chlorides can also proceed via radical pathways. For instance, the Reed reaction involves the interaction of an alkane with sulfur dioxide and chlorine to produce the corresponding sulfonyl chloride. wikipedia.org

More targeted radical-based syntheses have been developed. Methane can be selectively converted to methanesulfonyl chloride at low temperatures by reacting it with sulfuryl chloride in the presence of a free-radical initiator. rsc.org Furthermore, recent advancements in photoredox catalysis have enabled the generation of sulfonyl radicals from sulfonyl chlorides for subsequent reactions. nih.gov A key activation method involves the abstraction of a chlorine atom from a sulfonyl chloride by a silyl (B83357) radical, which can be generated photocatalytically. researchgate.net These radical-based strategies are crucial for the functionalization of hydrocarbons and provide a mechanistic framework for understanding the formation of halogenated sulfonyl chlorides like chlorofluoromethanesulfonyl chloride.

Conversion from Sulfonic Acid Derivatives

A common and highly effective strategy for synthesizing sulfonyl chlorides is the chemical conversion of their corresponding sulfonic acids or salts. This transformation is typically achieved using a variety of halogenating agents.

Halogenation of Chlorofluoromethanesulfonic Acid and its Salts

The conversion of a sulfonic acid or its salt into a sulfonyl chloride is a well-established and versatile synthetic route. wikipedia.orgorgsyn.org A closely related procedure for producing chloromethanesulfonyl chloride involves starting with the sodium salt of chloromethanesulfonic acid (ClCH₂SO₂ONa), which is suspended in a solvent and reacted with a chlorinating agent. google.comgoogle.com In a reported synthesis, this sodium salt, used as a dried crude product from the reaction of dichloromethane and sodium sulfite, is suspended in phosphoryl chloride and reacted with phosphorus pentachloride. google.com This method yields the desired chloromethanesulfonyl chloride in high purity. google.com

Similarly, the synthesis of trifluoromethanesulfonyl chloride can be accomplished by reacting trifluoromethanesulfonic acid with thionyl chloride in the presence of a catalyst. chemicalbook.com These examples demonstrate that the halogenation of a pre-formed sulfonic acid or sulfonate salt, such as chlorofluoromethanesulfonic acid or its corresponding salt, is a primary and reliable method for obtaining the target sulfonyl chloride.

**2.2.2. Role of Phosphorus Halides and Related Halogenating Agents (e.g., PCl₅, SOCl₂, COCl₂) **

Several halogenating agents are effective for the conversion of sulfonic acids and their salts to sulfonyl chlorides, each with its own specific applications and reaction conditions.

Phosphorus Halides (e.g., PCl₅) : Phosphorus pentachloride is a powerful chlorinating agent used in this context. It can effectively convert the sodium salts of sulfonic acids, such as sodium benzenesulfonate (B1194179) and sodium p-acetylbenzenesulfonate, into their corresponding sulfonyl chlorides. orgsyn.orggoogle.com In the synthesis of chloromethanesulfonyl chloride from its sodium salt, phosphorus pentachloride is added in stoichiometric amounts. google.com

Thionyl Chloride (SOCl₂) : Thionyl chloride is a widely used reagent for preparing sulfonyl chlorides from sulfonic acids. wikipedia.orgwikipedia.org For example, trifluoromethanesulfonic acid is converted to trifluoromethanesulfonyl chloride using a significant excess of thionyl chloride with N,N-dimethylformamide acting as a catalyst. chemicalbook.com The reaction proceeds over several hours, and the product is isolated by distillation. chemicalbook.com Thionyl chloride is also frequently employed in converting carboxylic acids to acyl chlorides and can be used to prepare anhydrous alcoholic solutions of HCl. wikipedia.org

Phosgene (B1210022) (COCl₂) and Related Reagents : Phosgene and its safer solid surrogate, triphosgene, are also utilized in the synthesis of chlorides from acidic precursors. While highly toxic, phosgene is effective in converting p-toluenesulfonamide (B41071) into p-toluenesulfonyl chloride. google.com Triphosgene is used in a method to prepare p-toluenesulfonyl chloride from the ammonium (B1175870) salt of p-toluenesulfonic acid under mild conditions. google.com These reagents are particularly useful for converting amides and salts when other methods may be less effective.

Development of Environmentally Conscious Synthetic Strategies

In response to the growing need for sustainable chemical manufacturing, significant research has focused on developing greener synthetic routes for sulfonyl chlorides. These methods aim to reduce the use of hazardous reagents, minimize waste, and improve safety and efficiency. rsc.org Traditional methods often rely on harsh and toxic substances like chlorosulfonic acid, sulfuryl chloride, or phosphorus pentachloride. organic-chemistry.orgrsc.org

Modern approaches offer more benign alternatives. One such method involves the chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net This process is operationally simple, scalable, and avoids the use of chlorine gas. organic-chemistry.org A key advantage is that the succinimide (B58015) byproduct can be recycled back into the NCS reagent using sodium hypochlorite (B82951) (bleach), enhancing the sustainability of the process. organic-chemistry.orgresearchgate.net Other eco-friendly protocols include the use of bleach or sodium chlorite (B76162) for the oxidative chlorosulfonation of S-alkyl isothiourea salts and other sulfur-containing substrates. organic-chemistry.org

The use of air or oxygen as the terminal oxidant represents another significant advancement. An environmentally benign, metal-free synthesis of sulfonyl chlorides and bromides from thiols has been developed using ammonium nitrate (B79036) and oxygen in an aqueous solution of HCl or HBr. rsc.org Efforts to replace hazardous organic solvents have also led to the development of syntheses in water. digitellinc.comacs.org For instance, a modified Sandmeyer reaction for producing aryl sulfonyl chlorides can be performed in water, allowing the product to precipitate directly from the reaction mixture, simplifying purification and reducing environmental impact. acs.org The development of stable, solid surrogates for volatile and toxic gases like sulfur dioxide, such as the DABCO-SO₂ complex (DABSO), further contributes to safer and more practical laboratory procedures. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of Chlorofluorometanesulfonyl Chloride

Halogen Exchange and Functional Group Interconversion

The presence of both a chlorine and a fluorine atom on the methylene (B1212753) carbon, alongside the powerful electron-withdrawing sulfonyl chloride group, suggests a complex reactivity profile for chlorofluoromethanesulfonyl chloride.

The methylene carbon in chlorofluoromethanesulfonyl chloride is highly activated by the adjacent sulfonyl chloride group, making the attached hydrogen atom acidic and susceptible to deprotonation. This would generate a carbanion that could, in principle, react with an electrophilic halogen source. However, the presence of both chlorine and fluorine on the same carbon introduces significant complexity.

Selective halogenation or fluorination at this position would likely proceed under conditions that favor the formation of a carbanion or a radical intermediate. The choice of base and halogenating agent would be critical to control the selectivity of the reaction. For instance, the use of a mild base in the presence of an electrophilic fluorinating agent, such as N-fluorosulfonamide, has been shown to be effective for the fluorination of other active methylene compounds. researchgate.net

The relative stability of the potential intermediates will play a crucial role in determining the reaction outcome. Radical halogenation, often initiated by UV light, is another possible pathway. The selectivity of radical halogenation is dependent on the stability of the resulting radical. nih.govresearchgate.net In the case of chlorofluoromethanesulfonyl chloride, the formation of a radical at the chlorofluorosubstituted carbon would be influenced by the stabilizing effects of the adjacent sulfonyl group and the attached halogens.

Mechanistic Studies of Chlorofluoromethanesulfonyl Chloride Reactivity

Understanding the mechanisms of reactions involving chlorofluoromethanesulfonyl chloride is key to predicting and controlling its chemical transformations. This includes elucidating reaction kinetics, stereochemical outcomes, and the influence of catalysts.

Given that chlorofluoromethanesulfonyl chloride possesses a chiral center at the methylene carbon, its reactions have the potential to proceed with specific stereochemical outcomes. Any reaction involving the substitution or transformation of the groups attached to this carbon could lead to retention, inversion, or racemization of the stereocenter.

Kinetic studies of related sulfonyl chlorides, particularly arenesulfonyl chlorides, have provided valuable insights into their reaction mechanisms. For example, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been shown to proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. mdpi.comnih.gov This was determined through kinetic measurements and density functional theory (DFT) calculations, which indicated a single transition state. mdpi.comnih.gov The rates of these reactions are influenced by the electronic effects of substituents on the aromatic ring. mdpi.comnih.gov

Table 1: General Kinetic and Stereochemical Considerations for Sulfonyl Chloride Reactions

| Reaction Type | Probable Mechanism at Sulfur | Expected Stereochemical Outcome at a Chiral Carbon | Influencing Factors |

| Nucleophilic Substitution | SN2 | Inversion of configuration | Nature of nucleophile, solvent, leaving group |

| Radical Halogenation | Free radical chain reaction | Racemization or partial retention/inversion depending on the nature of the radical and trapping agent | Radical stability, concentration of trapping agent |

The stereochemical outcome of any reaction at the chiral carbon of chlorofluoromethanesulfonyl chloride would depend on the specific reaction mechanism. For instance, a reaction proceeding through a planar radical or carbocation intermediate would likely lead to a racemic mixture of products. Conversely, a concerted mechanism could result in a stereospecific outcome. The principles of stereochemistry dictate that the ranking of substituents around the chiral center, based on atomic number, determines the R/S configuration. youtube.comyoutube.com

Catalysts can significantly alter the rate and selectivity of chemical reactions, and their application to the transformations of chlorofluoromethanesulfonyl chloride could unlock novel reaction pathways.

In the broader context of sulfonyl chloride chemistry, various catalytic systems have been developed. For example, copper complexes have been utilized as photocatalysts for the chlorosulfonylation of olefins. researchgate.net These reactions proceed through a radical mechanism initiated by the photocatalyst. researchgate.net

For reactions involving the halogenated carbon center, catalysts that promote either ionic or radical pathways could be employed. Lewis acids, for instance, could coordinate to the sulfonyl oxygen atoms, further increasing the acidity of the methylene proton and facilitating reactions at this site.

The dehydrochlorination of chloroalkanes can be catalyzed by various materials, including supported metal chlorides. researchgate.net While not directly analogous, these studies highlight the potential for heterogeneous catalysis to influence the transformation of halogenated compounds like chlorofluoromethanesulfonyl chloride. Furthermore, the development of catalytic systems for dichlorination of alkenes that avoid the use of chlorine gas demonstrates the ongoing innovation in halogenation chemistry, which could potentially be adapted for reactions involving chlorofluoromethanesulfonyl chloride. acs.org The effect of chloride ions on reaction kinetics has also been noted in other systems, suggesting that the reaction conditions, including the presence of halide salts, could play a significant catalytic or inhibitory role. nih.govutas.edu.au

Table 2: Potential Catalytic Approaches for Chlorofluoromethanesulfonyl Chloride Transformations

| Transformation | Potential Catalyst Type | Mechanistic Role of Catalyst |

| Halogen Exchange at Methylene Carbon | Lewis Acids | Activation of the substrate by coordination to the sulfonyl group |

| Dehydrohalogenation | Supported Metal Halides | Providing a surface for elimination reactions |

| Radical Reactions | Photocatalysts (e.g., Copper complexes) | Generation of radical intermediates under mild conditions |

It is crucial to reiterate that the application of these specific catalytic systems to chlorofluoromethanesulfonyl chloride remains a subject for future investigation, as direct experimental evidence is not available in the current body of literature.

Applications in Advanced Organic Synthesis and Catalysis

Reagent in Carbon-Carbon Bond Forming Reactions

The utility of sulfonyl chlorides in the formation of carbon-carbon bonds is a well-established area of organic chemistry. These reactions often proceed via the loss of sulfur dioxide, a process known as desulfitation, to generate carbon-based radicals or organometallic species that can participate in coupling reactions.

While specific examples detailing the use of chlorofluorometanesulfonyl chloride in widely-used cross-coupling reactions like Suzuki-Miyaura or Stille couplings are not extensively documented in peer-reviewed literature, the reactivity of the sulfonyl chloride group suggests its potential as a coupling partner. Arenesulfonyl chlorides have been successfully used in palladium-catalyzed Stille cross-coupling reactions with organostannanes. researchgate.net These reactions demonstrate that the sulfonyl chloride moiety can be more reactive than aryl chlorides and bromides, though less reactive than aryl iodides, providing an economical route for C-C bond formation. researchgate.net

Aryl imidazolylsulfonates, which are derivatives of sulfonyl chlorides, have also been shown to be effective electrophilic partners in various palladium-catalyzed cross-coupling reactions, serving as a practical alternative to triflates. nih.gov Given these precedents, it is plausible that this compound could be adapted for similar transformations, though the specific reaction conditions would need to be empirically determined. The general reactivity of sulfonyl chlorides in such reactions is summarized in the table below.

| Coupling Reaction | Catalyst/Reagents | Notes | Reference |

| Stille Coupling | Pd2dba3, tri-2-furylphosphine, CuBr·Me2S | Arenesulfonyl chlorides couple with organostannanes. | researchgate.net |

| Suzuki-Miyaura Coupling | Palladium catalysts | Potassium cyclopropyl- and cyclobutyltrifluoroborates couple with aryl chlorides. nih.gov | |

| General Cross-Coupling | Palladium catalysts | Aryl imidazolylsulfonates act as electrophilic partners. | nih.gov |

The introduction of the chlorofluoromethylsulfonyl (CFClSO2) group into complex organic molecules is a primary application of this compound. This moiety can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and acidity. The reaction typically involves the nucleophilic attack of a suitable substrate on the sulfonyl chloride.

The general reaction of sulfonyl chlorides with unsaturated compounds such as alkenes, alkynes, and aromatics can proceed through various mechanisms, including [2+2] cycloadditions and radical or ionic pathways. magtech.com.cn These reactions can lead to the formation of a diverse range of sulfonated products. magtech.com.cn While specific studies on this compound are scarce, the established reactivity patterns of other sulfonyl chlorides provide a framework for its potential applications in this domain. magtech.com.cn

Synthesis of Fluorinated Organic Compounds

The synthesis of fluorinated compounds is of immense interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. nih.gov this compound can serve as a building block in the synthesis of molecules containing the fluorinated chloromethylsulfonyl group.

This compound can be envisioned as a precursor for a variety of fluorinated building blocks. For instance, reactions with different nucleophiles could lead to a range of derivatives where the chloride is displaced, while the chlorofluoromethylsulfonyl moiety is retained. The synthesis of fluorinated heterocycles, for example, often relies on cycloaddition reactions with fluorinated components. mdpi.com While not directly demonstrated for this compound, the principle of using fluorinated starting materials to construct more complex fluorinated structures is well-established. mdpi.comrsc.org

The direct use of this compound in stereoselective fluorination has not been reported. However, the broader field of fluorination chemistry has seen the development of various N-F fluorinating agents, which are used for the stereoselective synthesis of fluorinated compounds. beilstein-journals.org It is conceivable that derivatives of this compound could be developed to act as reagents in such transformations, although this remains a hypothetical application at present.

Catalytic Roles of this compound and its Derivatives

There is currently no available scientific literature that describes the catalytic roles of this compound or its direct derivatives. The reactivity of the sulfonyl chloride group is typically associated with its use as a stoichiometric reagent rather than a catalyst. However, in the broader context of organocatalysis, it is possible that chiral derivatives could be designed to act as catalysts in specific reactions, but this is purely speculative.

Information Unavailabe for "Chlorofluoromethanesulfonyl chloride"

Following a comprehensive search of available scientific literature, no specific information was found for the chemical compound “chlorofluoromethanesulfonyl chloride.” Consequently, it is not possible to generate an article detailing its applications in advanced organic synthesis and catalysis as requested.

General information on the catalytic applications of the broader class of sulfonyl chlorides is available. For instance, various sulfonyl chlorides are utilized in organic reactions as precursors to sulfenes, and as sulfonyl, sulfenyl, aryl, and fluorinated alkylating agents. Catalytic systems involving sulfonyl chlorides often employ transition metals or photoredox catalysis to initiate radical reactions or facilitate cross-coupling processes. Lewis acids have been shown to activate sulfonyl chlorides for certain transformations. However, in keeping with the specific focus of the request, this general information on other related compounds cannot be substituted for the requested content on "chlorofluoromethanesulfonyl chloride."

Without any specific data on "chlorofluoromethanesulfonyl chloride," any attempt to construct the requested article would be based on speculation and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be provided.

Computational and Theoretical Investigations of Chlorofluorometanesulfonyl Chloride

Electronic Structure and Bonding Characteristics Analysis

A thorough analysis of the electronic structure and bonding characteristics of chlorofluoromethanesulfonyl chloride would be fundamental to understanding its chemical nature. Computational methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to determine key molecular properties.

These calculations would provide crucial data on the molecule's geometry, including the lengths and angles of its covalent bonds. For instance, the carbon-sulfur, sulfur-oxygen, sulfur-chlorine, carbon-fluorine, and carbon-chlorine bond lengths would be calculated and compared with experimental data if available. The bond angles around the central carbon and sulfur atoms would reveal the molecule's three-dimensional shape.

Furthermore, an analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A small HOMO-LUMO gap typically suggests higher reactivity. The distribution of electron density and electrostatic potential maps would highlight the electrophilic and nucleophilic sites within the molecule, predicting how it might interact with other chemical species.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For chlorofluoromethanesulfonyl chloride, this would involve simulating its potential reactions with various reagents. By mapping the potential energy surface for a given reaction, researchers can identify the most likely reaction pathways.

A key aspect of this modeling is the identification and characterization of transition states—the high-energy structures that exist transiently between reactants and products. The energy barrier associated with a transition state, known as the activation energy, determines the rate of the reaction. Computational methods can accurately calculate these activation energies, providing quantitative predictions of reaction kinetics. For example, the study of the SN2 reaction between chloromethane (B1201357) and a chloride ion has been extensively modeled using quantum computing to understand the potential energy surface and transition states. nih.govpsu.eduresearchgate.netarxiv.org Such approaches could be applied to understand nucleophilic substitution reactions involving chlorofluoromethanesulfonyl chloride.

Conformational Analysis and Intermolecular Interactions

Chlorofluoromethanesulfonyl chloride can likely exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is typically achieved by systematically rotating specific bonds and calculating the energy at each step. The resulting potential energy scan reveals the low-energy conformers that are most likely to be present at a given temperature.

Understanding the intermolecular interactions of chlorofluoromethanesulfonyl chloride is also crucial. These interactions, such as dipole-dipole forces and van der Waals interactions, govern the physical properties of the compound in its condensed phases (liquid and solid). Computational studies can quantify the strength and nature of these interactions, helping to predict properties like boiling point and solubility.

Prediction of Reactivity Patterns and Selectivity through Computational Chemistry

By combining the insights from electronic structure analysis, reaction pathway modeling, and conformational analysis, computational chemistry can predict the reactivity patterns and selectivity of chlorofluoromethanesulfonyl chloride. For example, by identifying the most electrophilic sites, one can predict where a nucleophile is most likely to attack.

Computational models can also predict the selectivity of reactions where multiple products are possible. By comparing the activation energies of the different reaction pathways leading to these products, chemists can determine which product is likely to be favored under specific reaction conditions. This predictive power is invaluable for designing new synthetic routes and understanding the chemical behavior of novel compounds. For instance, computational chemistry has been used to predict the reactive sites of sulfonamides and understand their chlorination mechanisms. youtube.com

Analytical Methodologies for Characterization and Detection in Chemical Research

Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

To unravel the detailed structural features of a molecule containing multiple halogen atoms and a sulfonyl chloride group, advanced spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for elucidating the precise atomic connectivity and three-dimensional structure of molecules. For a compound like chlorofluoromethanesulfonyl chloride (CFClSO₂Cl), several NMR experiments would be crucial.

¹³C NMR: This technique would identify the carbon environment. A single resonance would be anticipated for the carbon atom in chlorofluoromethanesulfonyl chloride. Its chemical shift would be significantly influenced by the attached electronegative atoms (F, Cl) and the sulfonyl chloride group. A key diagnostic feature would be the large one-bond coupling constant between carbon and fluorine (¹J_CF). Studies on related organosulfur compounds demonstrate the utility of ¹³C NMR in determining the oxidation state of sulfur and understanding substituent effects. chemaxon.com

¹⁹F NMR: Given that fluorine-19 has a spin of 1/2, ¹⁹F NMR is an exceptionally sensitive technique. It would provide specific information about the fluorine atom's chemical environment.

³³S NMR: Although the low natural abundance and technical challenges associated with ³³S NMR make it less common, it can provide direct information about the sulfur nucleus. britannica.comacs.org For chlorofluoromethanesulfonyl chloride, the ³³S chemical shift would be characteristic of a sulfonyl chloride moiety. Research on benzenesulfonates has shown that ³³S NMR chemical shifts and line widths are sensitive to the electronic environment around the sulfur atom. researchgate.net

2D NMR Techniques: In more complex scenarios or for derivatives, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be vital for establishing connectivity between different nuclei.

Table 1: Hypothetical NMR Data for Chlorofluoromethanesulfonyl chloride

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) | Notes |

| ¹³C | 115-125 | ¹J_CF: 280-350 | The chemical shift is influenced by the high electronegativity of the attached halogens and the sulfonyl group. The C-F coupling constant is a definitive marker. |

| ¹⁹F | -60 to -80 | ¹J_CF: 280-350 | Referenced to CFCl₃. The shift is typical for a fluorine atom on a carbon with other electron-withdrawing groups. |

| ³³S | +50 to +70 | - | Referenced to (NH₄)₂SO₄. The chemical shift would be in the region characteristic for sulfonyl chlorides. |

Vibrational and electronic spectroscopy offer complementary data to NMR, focusing on the vibrational modes of chemical bonds and electronic transitions.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. rsc.org In the case of chlorofluoromethanesulfonyl chloride, strong and distinct absorption bands would be expected for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. These typically appear in the ranges of 1370-1450 cm⁻¹ and 1180-1210 cm⁻¹ respectively. The C-F and C-Cl bond stretches would also produce characteristic signals.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, being particularly useful for observing the less polar S-Cl and C-S bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Saturated sulfonyl chlorides generally lack strong chromophores, meaning any electronic absorption would likely occur in the deep UV region and be of limited use for detailed structural analysis.

Table 2: Predicted Vibrational Frequencies for Chlorofluoromethanesulfonyl chloride

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| SO₂ | Asymmetric Stretch | 1370-1450 |

| SO₂ | Symmetric Stretch | 1180-1210 |

| C-F | Stretch | 1000-1400 |

| C-Cl | Stretch | 600-800 |

| S-Cl | Stretch | 400-600 |

Mass spectrometry (MS) is essential for determining a compound's molecular weight and gaining structural information from its fragmentation patterns. rsc.org

Electron Ionization (EI): Under EI conditions, the molecule would likely undergo significant fragmentation. The molecular ion peak might be weak or entirely absent. Key fragmentation pathways would include the loss of a chlorine atom (from either the carbon or sulfur), the sulfonyl chloride group (SO₂Cl), or sulfur dioxide (SO₂). The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be critical for identifying chlorine-containing fragments. britannica.comcdnsciencepub.com

Chemical Ionization (CI): Softer ionization techniques like CI are more likely to yield a prominent protonated molecule peak ([M+H]⁺), which is crucial for confirming the molecular weight. core.ac.uk

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for determining the precise elemental composition of the parent molecule and its fragments, thereby providing unequivocal confirmation of the chemical formula.

Chromatographic Separation Methods Coupled with Derivatization Strategies

For analyzing chlorofluoromethanesulfonyl chloride within complex mixtures, chromatographic techniques are necessary to separate it from other components before detection. Derivatization is a common strategy to enhance chromatographic performance and detector response.

HPLC is a highly versatile separation technique. The reactive nature of sulfonyl chlorides towards nucleophiles can be leveraged for derivatization.

Derivatization Strategy: Chlorofluoromethanesulfonyl chloride could be derivatized with a reagent that introduces a chromophore or fluorophore, making it easily detectable. For example, reaction with an amine or a phenolic compound containing a UV-active or fluorescent tag would create a stable derivative. acs.orgnih.gov Reagents like pyridine-3-sulfonyl chloride and benzenesulfonyl chloride are used for derivatizing other compounds to enhance their detection in HPLC. sigmaaldrich.comsigmaaldrich.com A similar reverse strategy could be applied. A patent describes an HPLC method for detecting methylsulfonyl chloride by generating a derivative with a UV-active group. google.com

HPLC Conditions: The resulting derivative would typically be separated on a C18 reversed-phase column using a gradient elution with a mobile phase such as acetonitrile (B52724) and water. A UV or fluorescence detector would provide sensitive and selective detection.

While the heading specifies alkyl chloroformate derivatization—a technique typically used for amines and phenols—the direct analysis of a volatile halogenated compound like chlorofluoromethanesulfonyl chloride by GC is more pertinent.

Direct GC Analysis: Given its likely volatility, chlorofluoromethanesulfonyl chloride could be analyzed directly by gas chromatography. The presence of multiple halogen atoms makes it an ideal candidate for detection by an electron capture detector (ECD) or a halogen-specific detector (XSD), both of which are highly sensitive to halogenated compounds. chromatographyonline.comnih.gov GC is the standard method for analyzing halogenated organic compounds. chromatographyonline.com

GC-MS: The coupling of GC with mass spectrometry (GC-MS) is the gold standard for identifying volatile organic compounds. restek.com This technique would allow for the separation of chlorofluoromethanesulfonyl chloride from a mixture, followed by its definitive identification based on its mass spectrum and retention time. core.ac.ukrestek.com Specialized GC-MS methods have been developed for the comprehensive and selective detection of organohalogen compounds in various samples. nih.gov

Table 3: Summary of Analytical Techniques for Chlorofluoromethanesulfonyl chloride

| Technique | Purpose | Key Information Obtained |

| NMR Spectroscopy | Structural Elucidation | Atomic connectivity, 3D structure, and electronic environment of nuclei like ¹³C, ¹⁹F, and ³³S. |

| Vibrational Spectroscopy | Functional Group Identification | Confirmation of the presence of S=O, C-F, C-Cl, and S-Cl bonds. |

| Mass Spectrometry | Molecular Weight & Formula | Determination of molecular weight, elemental composition, and structural information from fragmentation. |

| HPLC with Derivatization | Separation & Quantification | Enables analysis of the compound in liquid mixtures, often with enhanced sensitivity after derivatization. |

| GC-MS | Separation & Identification | Ideal for the separation and positive identification of the volatile compound in complex mixtures. |

Optimization of Derivatization Protocols for Enhanced Sensitivity and Selectivity

In the analytical determination of specific chemical compounds, derivatization is a critical step employed to enhance the analyte's properties for improved detection and separation. For a compound such as chlorofluoromethanesulfonyl chloride, which may not possess ideal characteristics for direct analysis by certain techniques, converting it into a more suitable derivative is paramount. The optimization of the derivatization protocol is a meticulous process aimed at maximizing reaction yield, improving the stability of the derivative, and ultimately boosting the sensitivity and selectivity of the analytical method. This involves a systematic investigation of various reaction parameters to find the optimal conditions for the derivatization reaction.

The primary goals of optimizing a derivatization protocol are to achieve a derivative that exhibits significantly improved detectability by the chosen analytical instrument, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a High-Performance Liquid Chromatograph (HPLC), and to ensure that the derivatization reaction is specific to the target analyte, minimizing interference from other components in the sample matrix.

Key parameters that are typically optimized include the choice of derivatizing agent, reaction temperature, reaction time, pH of the reaction medium, and the concentration of the derivatizing agent and any catalysts. Each of these factors can have a profound impact on the efficiency and outcome of the derivatization process.

Selection of Derivatizing Agent:

The choice of derivatizing agent is foundational to the development of a successful analytical method. For sulfonyl chlorides, a variety of reagents can be employed to target the sulfonyl chloride functional group. The selection is often guided by the analytical technique to be used. For instance, in HPLC with UV or fluorescence detection, a derivatizing agent that introduces a chromophore or a fluorophore into the molecule is desirable. For GC-MS, an agent that increases the volatility and thermal stability of the analyte is preferred. Common classes of derivatizing agents for sulfonyl chlorides include phenols and amines.

For example, pyridine-3-sulfonyl chloride has been used as a derivatizing agent to enhance the sensitivity of various compounds in HPLC-MS/MS analysis. sigmaaldrich.com Similarly, 2-naphthalenesulfonyl chloride has been employed for the derivatization of secondary amines, facilitating their detection by HPLC. nih.gov Another novel reagent, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), has been shown to improve the mass spectrometric response of phenolic compounds in LC-ESI-MS/MS. nih.gov

Optimization of Reaction Conditions:

Once a suitable derivatizing agent is selected, the reaction conditions must be optimized to ensure the highest possible yield of the desired derivative. This is often achieved through a multivariate approach, where the effects of several variables are studied simultaneously.

Temperature: The temperature at which the derivatization is carried out can significantly influence the reaction rate. Higher temperatures generally increase the reaction rate but can also lead to the degradation of the analyte or the derivative. A study on the derivatization of bisphenols with pyridine-3-sulfonyl chloride identified temperature as one of the most important factors affecting the derivatization yield. europa.eu

pH: The pH of the reaction medium is another critical parameter, especially for reactions involving acidic or basic functional groups. The pH can affect the reactivity of both the analyte and the derivatizing agent. For the derivatization of bisphenols, pH was also found to be a crucial factor. europa.eu

Reaction Time: The duration of the derivatization reaction needs to be sufficient to allow for the complete conversion of the analyte to its derivative. However, excessively long reaction times can lead to the formation of byproducts or the degradation of the derivative.

Reagent Concentration: The concentration of the derivatizing agent should be optimized to ensure a complete reaction without introducing a large excess that could interfere with the subsequent analysis.

The following interactive data tables illustrate the hypothetical optimization of a derivatization protocol for chlorofluoromethanesulfonyl chloride with a generic amine derivatizing agent for HPLC analysis.

Table 1: Optimization of Derivatization Temperature

| Temperature (°C) | Reaction Time (min) | Reagent Concentration (mM) | pH | Derivative Peak Area (Arbitrary Units) |

| 25 | 30 | 10 | 9 | 5,230 |

| 40 | 30 | 10 | 9 | 8,950 |

| 50 | 30 | 10 | 9 | 12,400 |

| 60 | 30 | 10 | 9 | 11,800 |

| 70 | 30 | 10 | 9 | 9,100 |

This table demonstrates the effect of temperature on the derivatization efficiency, with the optimal temperature in this hypothetical case being 50°C.

Table 2: Optimization of Reaction pH

| Temperature (°C) | Reaction Time (min) | Reagent Concentration (mM) | pH | Derivative Peak Area (Arbitrary Units) |

| 50 | 30 | 10 | 7 | 4,500 |

| 50 | 30 | 10 | 8 | 9,800 |

| 50 | 30 | 10 | 9 | 12,400 |

| 50 | 30 | 10 | 10 | 11,200 |

| 50 | 30 | 10 | 11 | 8,700 |

This table illustrates the influence of pH on the reaction, indicating an optimal pH of 9 for this specific derivatization.

Table 3: Optimization of Reaction Time

| Temperature (°C) | Reaction Time (min) | Reagent Concentration (mM) | pH | Derivative Peak Area (Arbitrary Units) |

| 50 | 15 | 10 | 9 | 9,500 |

| 50 | 30 | 10 | 9 | 12,400 |

| 50 | 45 | 10 | 9 | 12,500 |

| 50 | 60 | 10 | 9 | 12,300 |

This table shows that a reaction time of 30-45 minutes provides the highest yield of the derivative under these optimized conditions.

Table 4: Optimization of Derivatizing Agent Concentration

| Temperature (°C) | Reaction Time (min) | Reagent Concentration (mM) | pH | Derivative Peak Area (Arbitrary Units) |

| 50 | 45 | 5 | 9 | 10,200 |

| 50 | 45 | 10 | 9 | 12,500 |

| 50 | 45 | 15 | 9 | 12,600 |

| 50 | 45 | 20 | 9 | 12,550 |

This table indicates that a reagent concentration of 10-15 mM is sufficient to achieve maximum derivatization.

Through such systematic optimization, a robust and reliable derivatization protocol can be established. The resulting method will exhibit enhanced sensitivity, allowing for the detection of chlorofluoromethanesulfonyl chloride at lower concentrations, and improved selectivity, ensuring that the analytical signal is specific to the target compound, thereby providing more accurate and defensible analytical results. The stability of the formed derivatives is also a crucial aspect to consider, with studies demonstrating the stability of some sulfonyl chloride derivatives over various storage conditions. europa.eu

Environmental Transformation and Fate of Chlorofluorometanesulfonyl Chloride

Abiotic Degradation Pathways in Environmental Compartments

The abiotic degradation of a chemical compound in the environment occurs through non-biological processes such as hydrolysis and photolysis. These pathways are critical in determining the persistence and ultimate fate of a substance released into aquatic or terrestrial systems.

Hydrolysis Mechanisms and Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For chlorofluoromethanesulfonyl chloride, the sulfonyl chloride group (-SO₂Cl) is the most likely site for hydrolysis. Sulfonyl chlorides are generally reactive towards water, although their rates of hydrolysis can vary significantly depending on the other atoms and groups attached to the sulfur atom.

The presence of both chlorine and fluorine atoms on the methyl group attached to the sulfonyl chloride function is expected to influence the reactivity of the molecule. The high electronegativity of these halogen atoms would likely impact the electron density at the sulfur atom, thereby affecting the rate of nucleophilic attack by water. However, without specific experimental data, the precise kinetics and mechanism of hydrolysis for chlorofluoromethanesulfonyl chloride cannot be detailed. It is plausible that the hydrolysis would result in the formation of chlorofluoromethanesulfonic acid and hydrochloric acid.

Photolytic and Other Chemical Transformations

Photolysis is the decomposition of molecules by light. The potential for chlorofluoromethanesulfonyl chloride to undergo photolytic degradation depends on its ability to absorb light in the environmentally relevant part of the solar spectrum (wavelengths greater than 290 nm). The presence of carbon-halogen and sulfur-chlorine bonds suggests that the molecule may be susceptible to photolysis.

Direct photolysis would involve the absorption of a photon by the molecule, leading to the cleavage of one of its chemical bonds. The carbon-chlorine, carbon-fluorine, and sulfur-chlorine bonds all have different dissociation energies and would be expected to break at different wavelengths of light. Indirect photolysis, mediated by other light-absorbing substances in the environment such as dissolved organic matter, could also contribute to the transformation of chlorofluoromethanesulfonyl chloride. nih.gov However, specific studies on the photolytic behavior of this compound are not available.

Biotic Transformation and Potential Degradation Pathways

Biotic transformation involves the degradation of a chemical by living organisms, primarily microorganisms. This is a crucial process in the natural attenuation of many organic pollutants.

Microbial Transformation Processes (e.g., in water, soil)

The microbial degradation of halogenated organic compounds is a well-documented phenomenon. nih.govnih.gov Microorganisms have evolved various enzymatic pathways to break down these substances, often using them as a source of carbon and energy. For chlorofluoromethanesulfonyl chloride, the presence of halogen atoms could make it a target for microbial dehalogenation reactions.

Both aerobic and anaerobic microorganisms could potentially degrade this compound. Aerobic degradation might proceed through oxidative pathways, while anaerobic degradation could involve reductive dehalogenation, where the halogen atoms are sequentially removed and replaced with hydrogen atoms. The sulfonyl group might also be a site for microbial attack. However, the specific microbial consortia capable of transforming chlorofluoromethanesulfonyl chloride and the resulting degradation products are unknown. The persistence of highly fluorinated compounds in the environment suggests that the carbon-fluorine bond, in particular, may be resistant to microbial cleavage.

Environmental Transport and Partitioning Behavior

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties, such as volatility, water solubility, and its tendency to adsorb to soil and sediment.

Volatilization, Adsorption, and Leaching

The potential for chlorofluoromethanesulfonyl chloride to volatilize from water or soil surfaces into the atmosphere would be influenced by its vapor pressure and Henry's Law constant. While specific data are unavailable, the presence of the relatively volatile chlorofluoromethane (B1204246) group suggests that volatilization could be a significant transport pathway.

The adsorption of chlorofluoromethanesulfonyl chloride to soil and sediment particles would be determined by its affinity for organic carbon and mineral surfaces. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. cdc.gov Compounds with high Koc values tend to adsorb strongly to soil and are less mobile. The leaching potential of a chemical, or its tendency to move through the soil profile into groundwater, is inversely related to its adsorption. nih.govnih.gov For chlorofluoromethanesulfonyl chloride, the polar sulfonyl group and the halogenated alkyl chain would both influence its partitioning behavior. Without experimental determination of its physicochemical properties, any assessment of its transport and partitioning remains speculative.

Future Perspectives and Emerging Research Avenues for Chlorofluorometanesulfonyl Chloride

Development of Green Chemistry Approaches for Synthesis

The synthesis of sulfonyl chlorides has traditionally relied on methods that can be hazardous and environmentally taxing. organic-chemistry.org The development of greener synthetic routes is a critical area of research. For chlorofluoromethanesulfonyl chloride, future research will likely focus on moving away from harsh chlorinating agents and developing more sustainable methodologies.

One promising avenue is the use of milder and more selective reagents. For instance, methods using a combination of hydrogen peroxide and thionyl chloride have been shown to be highly reactive for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides. organic-chemistry.org Another approach involves the use of N-chlorosuccinimide in the presence of dilute hydrochloric acid. organic-chemistry.org Adapting such methods for the synthesis of chlorofluoromethanesulfonyl chloride could significantly improve the safety and environmental profile of its production.

Furthermore, the principles of green chemistry encourage the use of catalytic processes. Research into catalytic oxidations of appropriate precursors could lead to more efficient and atom-economical syntheses. For example, an environmentally friendly, metal-free synthesis of sulfonyl chlorides and bromides from thiols has been developed using ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl or HBr with oxygen as the terminal oxidant. semanticscholar.org Exploring similar catalytic systems for the synthesis of chlorofluoromethanesulfonyl chloride represents a significant future research opportunity.

A comparison of traditional versus potential green synthesis approaches is highlighted below:

| Synthesis Parameter | Traditional Methods | Potential Green Approaches |

| Reagents | Harsh chlorinating agents (e.g., ClSO3H, SO2Cl2) | Milder oxidants (e.g., H2O2), N-chlorosuccinimide |

| Catalysis | Often stoichiometric | Metal-free or earth-abundant metal catalysts |

| Solvents | Often hazardous organic solvents | Water, benign solvents, or solvent-free conditions |

| Byproducts | Significant and potentially hazardous waste | Minimal and non-toxic byproducts |

| Safety | High-risk due to reactive and corrosive reagents | Improved safety profile |

Exploration of Novel Applications in Materials Science

The unique properties imparted by fluorine and sulfonyl groups suggest that chlorofluoromethanesulfonyl chloride could be a valuable building block in materials science. Sulfonyl fluorides, for instance, have found widespread applications in this field. rsc.orgrsc.org While chlorofluoromethanesulfonyl chloride contains a sulfonyl chloride instead of a sulfonyl fluoride, the underlying reactivity of the sulfonyl group offers numerous possibilities for polymerization and material modification.

Future research could explore the use of chlorofluoromethanesulfonyl chloride in the synthesis of novel polymers. The sulfonyl chloride group can readily react with a variety of nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively. This could be exploited to create new classes of polysulfonamides and polysulfonates with tailored properties. The presence of both chlorine and fluorine on the alpha-carbon could impart unique characteristics to these polymers, such as enhanced thermal stability, chemical resistance, and specific dielectric properties.

Another potential application lies in surface modification. The reactivity of the sulfonyl chloride group could be utilized to graft a chlorofluorosulfonylmethyl moiety onto various substrates, thereby altering their surface properties. This could be useful in creating hydrophobic or oleophobic coatings, or in modifying the surface energy of materials for specific applications in electronics or biomedical devices.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents, making them ideal candidates for flow chemistry applications. rsc.org Flow chemistry offers significant advantages in terms of safety, scalability, and process control. vapourtec.com The integration of the synthesis of chlorofluoromethanesulfonyl chloride with flow chemistry and automated platforms is a logical and important future direction.

Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is crucial for handling reactive intermediates and improving reaction selectivity. rsc.org For the synthesis of chlorofluoromethanesulfonyl chloride, a flow process could allow for the safe in-situ generation and use of reactive chlorinating or oxidizing species, minimizing the risks associated with their storage and handling. vapourtec.com

Automated synthesis platforms, which combine flow chemistry with real-time monitoring and feedback control, could further enhance the efficiency and reproducibility of the synthesis. rsc.org These platforms can be used to rapidly screen reaction conditions and optimize the synthesis of chlorofluoromethanesulfonyl chloride and its derivatives.

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Enhanced safety through smaller reaction volumes and better heat transfer |

| Scalability | Often challenging | More straightforward scale-up |

| Process Control | Limited | Precise control over reaction parameters |

| Reproducibility | Can be variable | High reproducibility |

| Automation | Difficult to fully automate | Readily integrated with automated systems |

Addressing Grand Challenges in Synthetic Organic Chemistry through Fluorosulfonyl Chemistry

The field of fluorosulfonyl chemistry has gained significant traction, particularly with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which is considered a next-generation click reaction. rsc.orgresearchgate.net While chlorofluoromethanesulfonyl chloride possesses a sulfonyl chloride, it can be a precursor to the corresponding sulfonyl fluoride. Therefore, it has the potential to contribute to addressing some of the grand challenges in synthetic organic chemistry.

One such challenge is the development of new methods for the rapid and efficient construction of complex molecules. The reactivity of the sulfonyl chloride group, and the potential to convert it to a sulfonyl fluoride, makes chlorofluoromethanesulfonyl chloride a potentially valuable tool in this regard. The chlorofluorosulfonylmethyl group could be introduced into molecules to serve as a versatile handle for further functionalization.

Another challenge is the development of new strategies for late-stage functionalization, which involves modifying complex molecules at a late stage in their synthesis. The unique reactivity of the chlorofluoromethanesulfonyl group might enable selective reactions in the presence of other functional groups, making it a useful tool for modifying drug candidates or other bioactive molecules.

The table below outlines potential areas where chlorofluoromethanesulfonyl chloride could contribute to addressing these challenges:

| Grand Challenge | Potential Contribution of Chlorofluoromethanesulfonyl Chloride |

| Rapid and Efficient Synthesis | Serve as a versatile building block for the introduction of the chlorofluorosulfonylmethyl group, enabling access to new chemical space. |

| Late-Stage Functionalization | The unique reactivity of the sulfonyl chloride could allow for selective modification of complex molecules. |

| Development of New Click Reactions | As a precursor to the corresponding sulfonyl fluoride, it could be used in SuFEx-type reactions. |

| Access to Novel Chemical Scaffolds | The combination of chlorine, fluorine, and a sulfonyl group on a single carbon offers opportunities to create novel and potentially bioactive scaffolds. |

Q & A

Q. What are the standard synthesis routes for Chlorofluorometanesulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sulfonation or halogenation reactions. For example, chlorination of fluorinated methane derivatives using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions is common. Key factors include:

- Solvent choice : Dichloromethane or tetrahydrofuran (THF) is preferred for anhydrous reactions .

- Temperature : Controlled cooling (0–5°C) minimizes side reactions like hydrolysis .

- Catalysts : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency . Yield optimization requires monitoring via TLC or GC-MS to track intermediate formation.

| Reaction Condition | Typical Yield Range | Key Challenges |

|---|---|---|

| SO₂Cl₂, 0°C, 12h | 60–75% | Hydrolysis risk |

| AlCl₃ catalysis, 25°C | 70–85% | Purification complexity |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR distinguishes fluorinated substituents, while ¹H NMR identifies proton environments. Chemical shifts for sulfonyl chloride groups typically appear at δ 3.5–4.5 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M-Cl]⁺ fragments) .

- Elemental Analysis : Validates stoichiometry of C, H, S, and halogens . Purity assessment (>98%) requires HPLC with UV detection at 254 nm .

Q. How should researchers safely handle this compound in the laboratory?

Methodological Answer:

- Storage : Keep in sealed, moisture-free containers under inert gas (N₂/Ar) at –20°C .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent exposure to corrosive vapors .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected ¹⁹F NMR shifts) for this compound derivatives?

Methodological Answer: Contradictions often arise from:

- Solvent Effects : Fluorine chemical shifts are solvent-dependent. Compare data in CDCl₃ vs. DMSO-d₶ .

- Impurity Artifacts : Trace moisture may hydrolyze sulfonyl chloride to sulfonic acid, altering spectra. Confirm purity via Karl Fischer titration .

- Dynamic Processes : Conformational changes at room temperature can broaden peaks. Collect NMR data at low temperatures (–40°C) .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- Stepwise Quenching : Isolate intermediates after each step to prevent cross-reactivity. For example, use aqueous workup after sulfonation before halogenation .

- In Situ Generation : Generate reactive intermediates (e.g., sulfonic anhydrides) to bypass stability issues .

- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., molar ratios, temperature gradients) systematically .

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Electron-withdrawing groups (e.g., –CF₃) enhance sulfonyl chloride's electrophilicity. Key observations:

- Reaction Rate : Trifluoromethyl derivatives react 3–5x faster with amines than non-fluorinated analogs .

- Steric Hindrance : Bulky substituents (e.g., cyclopropyl) reduce accessibility to the sulfur center, requiring elevated temperatures . Mechanistic studies using DFT calculations can predict activation energies for tailored syntheses .

Q. What methodologies assess the environmental impact of this compound in laboratory waste streams?

Methodological Answer:

- Biodegradation Assays : Use OECD 301F tests to measure aerobic degradation rates .

- Toxicity Profiling : Conduct Daphnia magna or Aliivibrio fischeri bioassays for ecotoxicity data .

- Safer Alternatives : Replace with less persistent sulfonylating agents (e.g., polymer-supported reagents) per green chemistry principles .

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across literature sources?

Methodological Answer: Variations arise from:

- Polymorphism : Crystallization conditions (slow vs. fast cooling) produce different crystal forms .

- Purity : Impurities (e.g., residual solvents) depress melting points. Recrystallize from ethanol/water mixtures for consistent results .

- Measurement Techniques : Differential Scanning Calorimetry (DSC) provides more accurate data than capillary methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.